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Abstract

Echitamine, a prominent monoterpene indole alkaloid, has garnered significant attention within
the scientific community for its diverse pharmacological activities. Primarily isolated from the
stem bark of Alstonia scholaris, this complex natural product has demonstrated promising
anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties. This technical
guide provides a comprehensive overview of echitamine, focusing on its chemical nature,
biosynthesis, mechanisms of action, and key experimental methodologies. Quantitative data
from various studies are summarized in structured tables for comparative analysis.
Furthermore, detailed experimental protocols and visual representations of signaling pathways
and workflows are provided to facilitate further research and drug development endeavors.

Introduction

Echitamine, also known as Ditaine, is a pentacyclic monoterpene indole alkaloid with the
chemical formula C22H29N2047.[1][2] It is one of the major bioactive constituents of Alstonia
scholaris (L.) R. Br., a plant belonging to the Apocynaceae family, which has a long history of
use in traditional medicine systems like Ayurveda for treating a variety of ailments, including
fever, skin disorders, and dysentery.[3][4] The complex architecture of echitamine has posed a
significant challenge for total synthesis, although successful multi-step syntheses have been
reported.[1][5] This guide aims to consolidate the current scientific knowledge on echitamine to
serve as a valuable resource for researchers exploring its therapeutic potential.
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Chemical and Physical Properties

The fundamental chemical and physical characteristics of echitamine are crucial for its

extraction, purification, and formulation.

Property Value Reference
Molecular Formula C22H29N204* [1]
Molecular Weight 385.48 g/mol [2]
CAS Registry Number 6871-44-9 [2]

methyl

(1S,9R,10S,12S,13E,15S,18R)
-13-ethylidene-10-hydroxy-18-
(hydroxymethyl)-15-methyl-8-

IUPAC Name [1]
aza-15-
azoniapentacyclo[10.5.1.01 ,
2.02, 7.0°, Y)octadeca-2,4,6-
triene-18-carboxylate

Synonyms Ditaine, Echitamine chloride [1]

Melting Point 285-287 °C [3]
Soluble in Chloroform,

Solubility Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Biosynthesis of Echitamine

The biosynthesis of echitamine follows the general pathway of monoterpene indole alkaloids

(MIAs), a large and diverse group of plant secondary metabolites. The biosynthesis of all indole

alkaloids originates from the amino acid tryptophan.[6]

The initial steps involve the condensation of tryptamine (derived from tryptophan) and

secologanin (a monoterpenoid) to form strictosidine, which is a universal precursor for most

MIAs.[6] The biosynthesis of MIAs is a complex process involving a series of enzymatic

reactions, including oxidations, reductions, and rearrangements, often catalyzed by cytochrome
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P450 monooxygenases.[7] While the complete enzymatic cascade leading to echitamine has
not been fully elucidated, it is known to be a member of the sarpagan and akuammiline class of
MIAs, which are formed through the oxidative cyclization of geissoschizine.[1]

Below is a simplified, conceptual workflow of the early stages of monoterpene indole alkaloid
biosynthesis leading to the common precursor, strictosidine.

Tryptophan Decarboxylation
—_—

. L Further enzymatic modifications Downstream Monoterpene
. Strictosidine " L
Strictosidine Synthase Indole Alkaloids (e.qg., Echitamine)
—— = "

Geraniol Multi-step enzymatic conversion Secologanin

Click to download full resolution via product page

Figure 1: Conceptual workflow of the early biosynthesis of monoterpene indole alkaloids.

Biological Activities and Quantitative Data

Echitamine exhibits a wide spectrum of biological activities, with its anticancer properties being

the most extensively studied.

Anticancer Activity

Echitamine has demonstrated significant cytotoxic effects against various cancer cell lines in a
dose-dependent manner.[8] The in-vitro and in-vivo anticancer activities are summarized below.
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Cell Line Cancer Type ICs0 (UM) Observations Reference
Concentration-

HelLa Cervical Cancer - dependent cell [8]
killing

Concentration-

HepG2 Liver Cancer - dependent cell [8]
killing
] Concentration-
Promyelocytic
HL-60 ) - dependent cell [8]
Leukemia o
killing

Most sensitive
KB Oral Carcinoma - cell line [8]

evaluated

Concentration-
MCF-7 Breast Cancer - dependent cell [8]
killing

In-vivo Model Treatment Outcome Reference

) ) Increased median
Ehrlich Ascites

) ) 12 mg/kg echitamine survival time to 30.5
Carcinoma (EAC) in ) [8]
) chloride days (control: 19
mice
days)

Ehrlich Ascites o
) ) 16 mg/kg echitamine o
Carcinoma (EAC) in ) Showed toxicity [8]
) chloride
mice

Anti-inflammatory Activity

Studies have shown that the ethanolic extract of Alstonia scholaris, which contains echitamine,
possesses significant anti-inflammatory activity. The mechanism is thought to be mediated
through the inhibition of inflammatory mediators.
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Antimicrobial Activity

The antimicrobial properties of echitamine and extracts of Alstonia scholaris have been

investigated against various pathogens.

Organism Type Activity MIC (pg/mL) Reference
Staphylococcus Gram-positive
) Moderate - [3]
aureus bacteria
) N Gram-positive
Bacillus subtilis ) Moderate - [3]
bacteria
Pseudomonas Gram-negative
) ) Moderate - [3]
aeruginosa bacteria
Candida albicans  Fungus Moderate - [3]
Aspergillus niger  Fungus Moderate - [3]
o ] Gram-negative
Escherichia coli Moderate - [3]

bacteria

Other Pharmacological Activities

Echitamine has also been reported to possess other pharmacological effects, including:

Diuretic effect.[9]

Hypotensive effect: Lowering of systemic arterial blood pressure.[9]

Negative chronotropic and inotropic responses: Effects on heart muscle.[9]

Anticataract activity: Prevention of glucose-induced cataract formation in vitro.[1]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the diverse biological activities of echitamine

are still under investigation. However, research on related indole alkaloids and preliminary

studies on echitamine suggest the involvement of key cellular signaling pathways.
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Apoptosis Induction in Cancer Cells

Echitamine's anticancer activity is primarily attributed to its ability to induce apoptosis
(programmed cell death) in cancer cells. While the specific signaling cascade for echitamine is
not fully elucidated, many indole alkaloids exert their pro-apoptotic effects through the
modulation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for
cell survival and proliferation.[10][11]

A proposed general mechanism involves the inhibition of pro-survival signals and the activation
of pro-apoptotic proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b201333?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27316323/
https://pubmed.ncbi.nlm.nih.gov/27316323/
https://www.researchgate.net/figure/Minimum-inhibitory-concentration-MIC-g-mL-of-1-8-against-bacterial-and-fungal-test_tbl1_344377992
https://pubmed.ncbi.nlm.nih.gov/15276326/
https://pubmed.ncbi.nlm.nih.gov/15276326/
https://meral.edu.mm/record/3082/files/Isolation%20and%20Structural%20Identification%20of%20Echitamine%20Compound%20from%20the%20Stem%20Bark%20of%20Alstonia%20scholaris%20R.Br%20(Taung-ma-yo)%20.pdf
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://pmc.ncbi.nlm.nih.gov/articles/PMC8440482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8440482/
https://pubmed.ncbi.nlm.nih.gov/9750342/
https://pubmed.ncbi.nlm.nih.gov/9750342/
https://www.researchgate.net/figure/The-in-vitro-cytotoxic-IC50-values-on-selected-normal-cell-lines_tbl2_280307668
https://www.researchgate.net/figure/Effect-of-evodiamine-on-PI3K-Akt-signaling_fig5_303906308
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7010218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9497533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9497533/
https://www.benchchem.com/product/b201333#echitamine-as-a-monoterpene-indole-alkaloid
https://www.benchchem.com/product/b201333#echitamine-as-a-monoterpene-indole-alkaloid
https://www.benchchem.com/product/b201333#echitamine-as-a-monoterpene-indole-alkaloid
https://www.benchchem.com/product/b201333#echitamine-as-a-monoterpene-indole-alkaloid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b201333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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